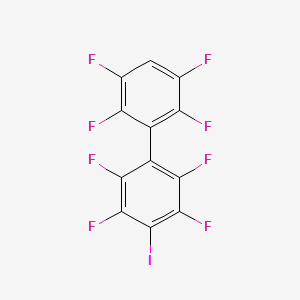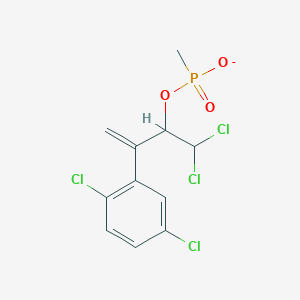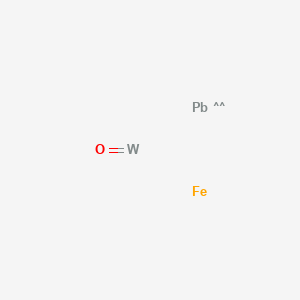![molecular formula C15H16OSe B14508643 [(2-Methoxy-2-phenylethyl)selanyl]benzene CAS No. 63603-28-1](/img/structure/B14508643.png)
[(2-Methoxy-2-phenylethyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methoxy-2-phenylethyl)selanyl]benzene is an organic compound that contains a selenium atom bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-2-phenylethyl)selanyl]benzene typically involves the reaction of 2-methoxy-2-phenylethanol with a selenium reagent. One common method is the reaction of 2-methoxy-2-phenylethanol with diphenyl diselenide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methoxy-2-phenylethyl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(2-Methoxy-2-phenylethyl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in the development of selenium-containing drugs with anticancer or antimicrobial properties.
Mécanisme D'action
The mechanism of action of [(2-Methoxy-2-phenylethyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(2-Methoxy-2-phenylethyl)selanyl]benzene can be compared with other selenium-containing compounds such as:
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in enzymatic functions.
Diphenyl diselenide: A common selenium reagent used in organic synthesis.
This compound is unique due to its specific structure, which combines a methoxy group, a phenyl group, and a selenium atom, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
63603-28-1 |
|---|---|
Formule moléculaire |
C15H16OSe |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
(2-methoxy-2-phenylethyl)selanylbenzene |
InChI |
InChI=1S/C15H16OSe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clé InChI |
UKALKFJPGZKHBR-UHFFFAOYSA-N |
SMILES canonique |
COC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)

![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



